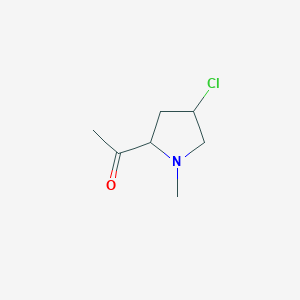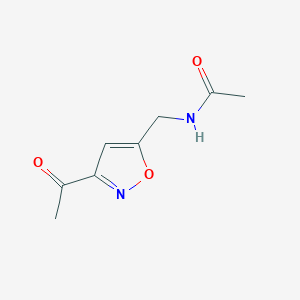![molecular formula C12H8F3NO2 B15210017 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione CAS No. 140481-00-1](/img/structure/B15210017.png)
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrole-2,5-dione structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, including the use of radical initiators and appropriate solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways involving trifluoromethylated compounds. Additionally, in the industry, it can be used in the production of advanced materials with specific desired properties .
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds that contain trifluoromethyl groups or pyrrole-2,5-dione structures. Similar compounds include trifluoromethylated indoles and benzyl derivatives . The uniqueness of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
140481-00-1 |
|---|---|
Molekularformel |
C12H8F3NO2 |
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-4-2-1-3-8(9)7-16-10(17)5-6-11(16)18/h1-6H,7H2 |
InChI-Schlüssel |
XAYSLJUSDPDOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


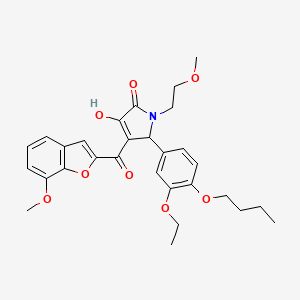
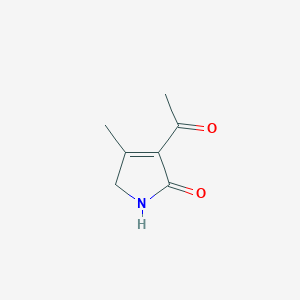
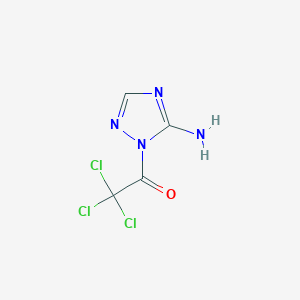
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
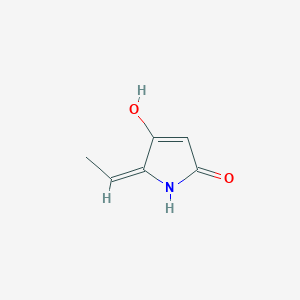
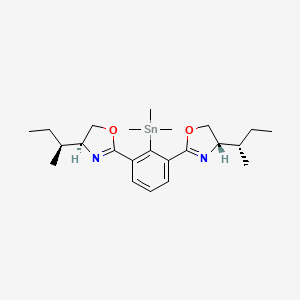

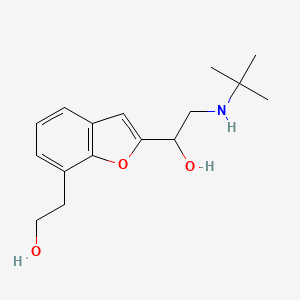
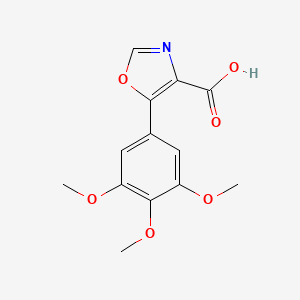
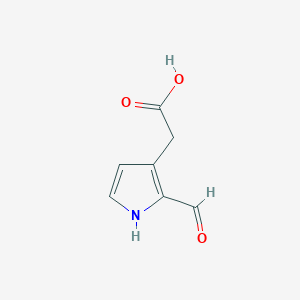
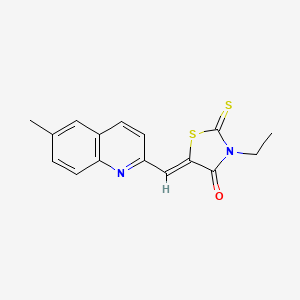
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
